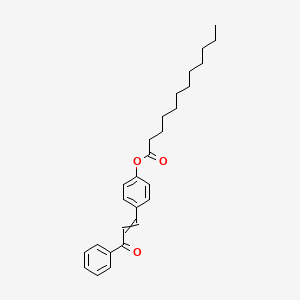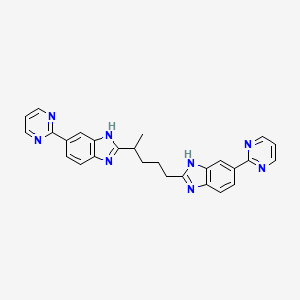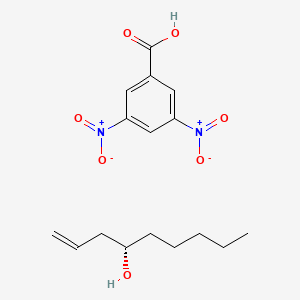
3,5-dinitrobenzoic acid;(4S)-non-1-en-4-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,5-Dinitrobenzoic acid: is an organic compound with the molecular formula C7H4N2O6. It is a yellow or colorless crystalline solid that is primarily used as a corrosion inhibitor and in the identification of alcohol components in esters . (4S)-Non-1-en-4-ol is an organic compound with a chiral center at the fourth carbon, making it an enantiomerically pure alcohol. This compound is used in various organic synthesis processes.
Preparation Methods
3,5-Dinitrobenzoic acid: is synthesized through the nitration of benzoic acid using nitric acid in the presence of concentrated sulfuric acid . The reaction can also start with 3-nitrobenzoic acid, leading to yields of approximately 98% . Industrial production methods involve similar nitration processes but on a larger scale, ensuring high purity and yield.
(4S)-Non-1-en-4-ol: can be synthesized through the reduction of the corresponding ketone or aldehyde using chiral catalysts to ensure the correct enantiomer is produced. Industrial methods may involve the use of biocatalysts or chiral auxiliaries to achieve high enantiomeric excess.
Chemical Reactions Analysis
3,5-Dinitrobenzoic acid: undergoes various chemical reactions, including:
Reduction: The nitro groups can be reduced to amino groups using reducing agents like hydrogen in the presence of a catalyst.
Substitution: The nitro groups can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Esterification: Reacts with alcohols in the presence of sulfuric acid to form esters.
Common reagents include hydrogen, catalysts (e.g., palladium), and sulfuric acid. Major products include 3,5-diaminobenzoic acid and various esters.
(4S)-Non-1-en-4-ol: can undergo:
Oxidation: The alcohol group can be oxidized to a ketone or aldehyde using oxidizing agents like PCC (Pyridinium chlorochromate).
Esterification: Reacts with carboxylic acids to form esters.
Hydrogenation: The double bond can be hydrogenated to form the corresponding saturated alcohol.
Scientific Research Applications
3,5-Dinitrobenzoic acid: is used in:
Chemistry: Identification of alcohols and amines through derivatization.
Biology: Fluorometric analysis of creatinine.
Industry: Corrosion inhibition and photography.
(4S)-Non-1-en-4-ol: is used in:
Organic Synthesis: As a chiral building block for the synthesis of complex molecules.
Pharmaceuticals: Intermediate in the synthesis of active pharmaceutical ingredients.
Flavors and Fragrances: Used in the synthesis of chiral fragrances and flavor compounds.
Mechanism of Action
3,5-Dinitrobenzoic acid: exerts its effects through its nitro groups, which can participate in various chemical reactions, altering the properties of the compound it interacts with. The nitro groups can undergo reduction, leading to the formation of amino groups, which can further react with other compounds .
(4S)-Non-1-en-4-ol: acts as a chiral building block, influencing the stereochemistry of the molecules it forms. The presence of the chiral center ensures that the resulting compounds have the desired enantiomeric purity, which is crucial in pharmaceuticals and other applications.
Comparison with Similar Compounds
3,5-Dinitrobenzoic acid: can be compared with:
4-Nitrobenzoic acid: Has a single nitro group and is used similarly in derivatization reactions but has lower melting points for its derivatives.
3-Nitrobenzoic acid: Has a single nitro group and is less acidic compared to 3,5-dinitrobenzoic acid.
(4S)-Non-1-en-4-ol: can be compared with:
(4R)-Non-1-en-4-ol: The enantiomer of (4S)-non-1-en-4-ol, which has different stereochemistry and may have different biological activities.
Non-1-en-4-ol: The racemic mixture of both enantiomers, which may have different properties compared to the pure enantiomers.
Properties
CAS No. |
646057-21-8 |
|---|---|
Molecular Formula |
C16H22N2O7 |
Molecular Weight |
354.35 g/mol |
IUPAC Name |
3,5-dinitrobenzoic acid;(4S)-non-1-en-4-ol |
InChI |
InChI=1S/C9H18O.C7H4N2O6/c1-3-5-6-8-9(10)7-4-2;10-7(11)4-1-5(8(12)13)3-6(2-4)9(14)15/h4,9-10H,2-3,5-8H2,1H3;1-3H,(H,10,11)/t9-;/m1./s1 |
InChI Key |
DSDHLRIRYTUGNZ-SBSPUUFOSA-N |
Isomeric SMILES |
CCCCC[C@@H](CC=C)O.C1=C(C=C(C=C1[N+](=O)[O-])[N+](=O)[O-])C(=O)O |
Canonical SMILES |
CCCCCC(CC=C)O.C1=C(C=C(C=C1[N+](=O)[O-])[N+](=O)[O-])C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Acetonitrile,[[8-(isopropyl)-2H-1,2,4-triazino[5,6-B]indol-3-YL]thio]-](/img/structure/B12598118.png)

![Quinoxaline, 2-(3-chlorophenyl)-3-[(2,4-dichlorophenyl)methyl]-](/img/structure/B12598132.png)
![2-[(1S)-1-{[tert-Butyl(dimethyl)silyl]oxy}ethyl]-1H-benzimidazole](/img/structure/B12598136.png)
![({[(2S,6S)-2,6-Dimethyldodecyl]oxy}methyl)benzene](/img/structure/B12598144.png)
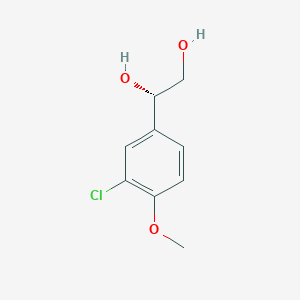
![2-[6-(4-Methylphenoxy)pyridin-3-yl]ethan-1-amine](/img/structure/B12598159.png)
![2-Acetamido-4-chloro-N-[3-(2-phenylethoxy)phenyl]benzamide](/img/structure/B12598174.png)
![3-{2-[4-(2-Hydroxyethyl)phenyl]hydrazinylidene}-6-oxocyclohexa-1,4-diene-1-carboxylic acid](/img/structure/B12598178.png)
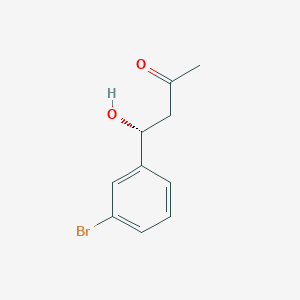
![N-[(1R)-1-(Naphthalen-2-yl)ethyl]formamide](/img/structure/B12598182.png)
